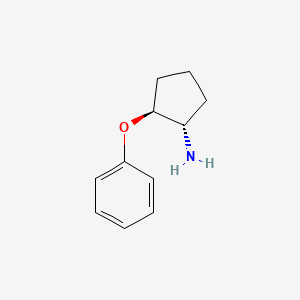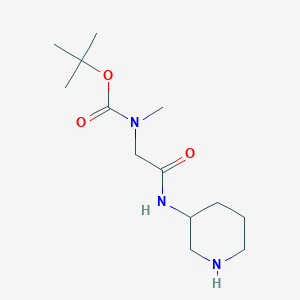![molecular formula C11H14O3 B12950921 1-[(4-Methoxyphenyl)methoxy]propan-2-one CAS No. 88986-87-2](/img/structure/B12950921.png)
1-[(4-Methoxyphenyl)methoxy]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxybenzyl)oxy)propan-2-one is an organic compound with the molecular formula C11H14O3. It is a derivative of propanone, where the hydrogen atom at the first position is replaced by a 4-methoxybenzyl group. This compound is known for its applications in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-((4-Methoxybenzyl)oxy)propan-2-one can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with propan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-((4-methoxybenzyl)oxy)propan-2-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Methoxybenzyl)oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((4-Methoxybenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-((4-methoxybenzyl)oxy)propan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, resulting in the formation of reduced products. The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
1-((4-Methoxybenzyl)oxy)propan-2-one can be compared with similar compounds such as:
4-Methoxybenzyl chloride: A precursor used in the synthesis of 1-((4-methoxybenzyl)oxy)propan-2-one.
4-Methoxybenzyl alcohol: A related compound that can be oxidized to form 1-((4-methoxybenzyl)oxy)propan-2-one.
4-Methoxybenzaldehyde: Another related compound that can be synthesized from 1-((4-methoxybenzyl)oxy)propan-2-one through oxidation.
The uniqueness of 1-((4-methoxybenzyl)oxy)propan-2-one lies in its versatile reactivity and its ability to serve as an intermediate in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
88986-87-2 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C11H14O3/c1-9(12)7-14-8-10-3-5-11(13-2)6-4-10/h3-6H,7-8H2,1-2H3 |
Clé InChI |
JIUICGSPPXCTRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)


![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


